Molecular Weight and Lipophilicity Shift Relative to the Des-4-Methyl Analog
The target compound (C₁₀H₁₇N₃, MW 179.26 g/mol) bears an additional methyl group at the piperidine 4-position compared with 4-(1-methyl-1H-pyrazol-5-yl)piperidine (C₉H₁₅N₃, MW 165.24 g/mol) , yielding a net molecular weight increase of +14.02 Da. This methyl addition elevates calculated lipophilicity: the des-methyl analog has a reported XLogP3 of 0.4 , and QSAR models for 4-methylpiperidine-containing compounds predict a ΔlogP increment of approximately +0.5 to +0.7 log units per methyl group on the piperidine ring . The higher lipophilicity and larger molecular volume of the target compound directly affect passive membrane permeability, plasma protein binding, and volume of distribution, parameters that are critical for both CNS drug discovery programmes and agrochemical translocation studies.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 179.26 g/mol; predicted cLogP ~0.9–1.1 |
| Comparator Or Baseline | 4-(1-Methyl-1H-pyrazol-5-yl)piperidine: MW 165.24 g/mol; XLogP3 = 0.4 |
| Quantified Difference | ΔMW = +14.02 Da; ΔXLogP3 ≈ +0.5 to +0.7 |
| Conditions | Calculated/experimental physicochemical properties from vendor certificates of analysis, ChemSpider, and ADMET predictor models |
Why This Matters
A procurement decision favouring the 4-methylated compound over the des-methyl analog is warranted when the research programme requires higher lipophilicity for membrane permeability or when the quaternary centre is specifically needed to block metabolic soft spots at the piperidine 4-position.
